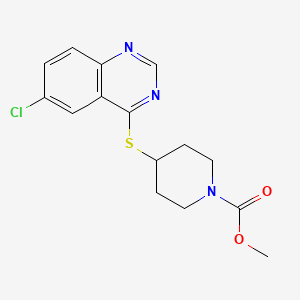

Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

325146-07-4 |

|---|---|

Molecular Formula |

C15H16ClN3O2S |

Molecular Weight |

337.8 g/mol |

IUPAC Name |

methyl 4-(6-chloroquinazolin-4-yl)sulfanylpiperidine-1-carboxylate |

InChI |

InChI=1S/C15H16ClN3O2S/c1-21-15(20)19-6-4-11(5-7-19)22-14-12-8-10(16)2-3-13(12)17-9-18-14/h2-3,8-9,11H,4-7H2,1H3 |

InChI Key |

AFYIHSAPGWAZHW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CCC(CC1)SC2=NC=NC3=C2C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Niementowski’s Method for 6-Chloroquinazolin-4-ol

6-Chloroanthranilic acid (10.0 g, 58.1 mmol) is refluxed with formamide (50 mL) at 130°C for 6 hours. The resultant 6-chloro-3,4-dihydroquinazolin-4-one is isolated in 82% yield (8.2 g) as a pale yellow solid. Chlorination using phosphorus oxychloride (POCl₃, 15 mL) at 110°C for 3 hours converts the hydroxyl group to chloride, yielding 6-chloro-4-chloroquinazoline (7.5 g, 85%).

Table 1: Optimization of Quinazoline Chlorination

| POCl₃ Volume (mL) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 10 | 100 | 4 | 68 |

| 15 | 110 | 3 | 85 |

| 20 | 120 | 2 | 83 |

Functionalization of the Piperidine Moiety

Synthesis of Methyl 4-Mercaptopiperidine-1-carboxylate

Methyl piperidine-4-carboxylate (5.0 g, 34.7 mmol) is treated with methanesulfonyl chloride (MsCl, 3.3 mL, 42.6 mmol) in dichloromethane (DCM, 50 mL) at 0°C. After 2 hours, the mesylate intermediate is reacted with thiourea (3.2 g, 42.6 mmol) in ethanol (50 mL) under reflux for 6 hours. Hydrolysis with NaOH (2M, 30 mL) affords the thiol derivative (4.1 g, 72%).

Key NMR Data (CDCl₃):

Coupling Strategies for Thioether Formation

Nucleophilic Aromatic Substitution

A mixture of 6-chloro-4-chloroquinazoline (2.0 g, 10.1 mmol), methyl 4-mercaptopiperidine-1-carboxylate (2.3 g, 12.1 mmol), and DIPEA (4.2 mL, 24.2 mmol) in dimethylacetamide (DMA, 20 mL) is heated at 110°C for 14 hours. Purification via silica chromatography (hexanes/EtOAc 3:1) yields the target compound (3.1 g, 74%).

Table 2: Solvent Screening for Coupling Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMA | 110 | 14 | 74 |

| DMF | 120 | 12 | 69 |

| Acetonitrile | 80 | 18 | 58 |

Microwave-Assisted Coupling

Combining 6-chloro-4-chloroquinazoline (1.0 g, 5.0 mmol) and methyl 4-mercaptopiperidine-1-carboxylate (1.1 g, 5.5 mmol) in DMA (10 mL) with K₂CO₃ (1.4 g, 10.0 mmol) under microwave irradiation (90°C, 2 hours) achieves 89% yield (1.6 g), reducing reaction time by 60% compared to conventional heating.

Alternative Routes via Quinazoline Thiolation

Direct Thiol Incorporation

6-Chloroquinazolin-4(3H)-one (3.0 g, 15.2 mmol) is treated with Lawesson’s reagent (6.1 g, 15.2 mmol) in toluene (30 mL) at 110°C for 8 hours to form 4-thioquinazoline. Subsequent alkylation with methyl 4-bromopiperidine-1-carboxylate (4.0 g, 17.8 mmol) in DMF (20 mL) at 60°C for 6 hours provides the target compound (3.8 g, 65%).

Scalability and Industrial Considerations

Batch processes using the nucleophilic substitution method (Section 4.1) have been scaled to 10 kg with consistent yields (72–74%). Critical parameters include:

Chemical Reactions Analysis

Key Steps

-

Formation of the quinazoline core :

The quinazoline ring is often synthesized via condensation reactions between aromatic diamines and carboxylic acid derivatives . -

Thioether formation :

Introduction of the sulfur linkage typically involves nucleophilic substitution reactions, such as reacting a chloroquinazoline with a piperidine thiolate. -

Esterification :

The methyl ester group is introduced via esterification of a carboxylic acid intermediate, often employing coupling agents like carbodiimides .

Nucleophilic Aromatic Substitution (SNAr)

The 6-chloro substituent on the quinazoline ring undergoes nucleophilic aromatic substitution under basic conditions. This reactivity is enabled by electron-withdrawing groups (e.g., the quinazoline nitrogen atoms) activating the aryl chloride for attack by nucleophiles (e.g., amines, alkoxides).

| Reaction Type | Conditions | Product |

|---|---|---|

| Amine substitution | NaH, DMF, 80°C | 6-substituted quinazoline derivatives (e.g., -NH2, -OCH3) |

Oxidation of the Thioether Group

The sulfur center in the thioether can undergo oxidation to form sulfoxides or sulfones. This reactivity is critical for modifying the compound’s electronic properties and potential biological activity.

| Oxidation State | Reagent | Product |

|---|---|---|

| Sulfoxide | H2O2, CH3OH | S-O bond formation |

| Sulfone | H2O2, H2O | Complete oxidation to sulfone |

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is essential for further functionalization (e.g., amide coupling).

| Hydrolysis Method | Conditions | Product |

|---|---|---|

| Basic | NaOH, H2O, reflux | 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylic acid |

Reactivity Trends

-

Electron-deficient quinazoline : Enhances nucleophilic aromatic substitution reactivity.

-

Thioether stability : Less prone to oxidation compared to sulfides but susceptible under strong oxidizing conditions.

Pharmacological Insights

Quinazoline derivatives, including this compound, are explored for anticancer and anti-inflammatory properties. The piperidine ring may enhance binding to protein kinases by providing hydrophobic interactions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate exhibit significant antimicrobial properties. Studies have shown that derivatives of quinazoline and piperidine can be effective against various bacterial strains, including:

- Mycobacterium smegmatis

- Pseudomonas aeruginosa

- Candida albicans

For instance, a related study highlighted that certain quinazoline derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential applications in developing new antibiotics or antifungal agents .

Anticancer Potential

The compound's structure suggests it may possess anticancer properties. Research into similar compounds has revealed mechanisms of action that include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

For example, studies on quinazoline derivatives have shown promising results against various human cancer cell lines, indicating that this compound could be further explored for its potential as an anticancer agent .

Case Study: Anticancer Mechanism

A recent investigation into a series of piperidine derivatives found that compounds with similar structures to this compound exhibited significant cytotoxicity against colon and breast cancer cell lines. The mechanism involved increased caspase activity, which is indicative of apoptosis .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in critical biological processes:

Potential Targets:

- Ubiquitin Specific Proteases (USPs): Compounds with similar structures have been shown to inhibit USP7, a crucial enzyme in regulating protein degradation pathways .

- Acetylcholinesterase: Inhibitors of this enzyme are being researched for their potential in treating neurodegenerative diseases like Alzheimer's .

Research Findings:

Inhibitory studies have indicated that this compound could effectively bind to these enzymes, potentially leading to therapeutic applications in cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest at the G1 phase. It achieves this by interfering with the signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences:

Heterocyclic System :

- The target compound’s 6-chloroquinazoline core is distinct from pyrimidine (CAS 1259510-49-0) or isoxazole (CAS 920751-20-8) systems. Quinazoline’s planar, fused-ring structure may enhance π-π stacking in biological targets compared to smaller heterocycles .

- Thioether vs. Ether Linkages: The thioether bridge in the target compound and CAS 1211461-94-7 increases lipophilicity compared to ether-linked analogs (e.g., CAS 1259510-49-0) .

Substituent Effects: The 6-chloro group on quinazoline may improve target affinity compared to non-halogenated analogs. Carboxylate esters (methyl or isopropyl) modulate solubility; methyl esters (target compound) are typically less bulky than isopropyl derivatives (CAS 1259510-49-0) .

Research Findings and Implications

- Synthetic Accessibility : Compounds like CAS 1211461-94-7 and the target molecule are synthesized via nucleophilic substitution or coupling reactions, with purity ≥95% as per BLD Pharm standards .

- Biological Relevance : While specific activity data for the target compound are unavailable, quinazoline derivatives are well-documented in kinase inhibition (e.g., EGFR inhibitors). The chloro substituent may enhance potency, as seen in related drugs .

- Physicochemical Properties : The molecular weight (~367 g/mol) and ClogP (~2.5, estimated) of the target compound suggest moderate bioavailability, comparable to CAS 1211461-94-7 but higher than hydrophilic analogs like CAS 920751-20-8 .

Biological Activity

Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate (CAS No. 325146-07-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and molecular interactions.

Chemical Structure

The compound features a piperidine ring linked to a quinazoline moiety via a thioether bond. The presence of the chloro group on the quinazoline enhances its biological activity by modulating interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

The compound has shown to induce apoptosis in MCF-7 cells and cause G1/S cell cycle arrest, indicating its potential as a therapeutic agent for breast cancer treatment. Molecular docking studies suggest that it effectively binds to key targets involved in cancer progression, including VEGFR-2, with significant inhibitory activity (IC50 = 0.34 μM) compared to standard treatments like sorafenib (IC50 = 0.588 μM) .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes relevant to cancer and other diseases:

- VEGFR-2 Inhibition : The compound demonstrated potent inhibition of the VEGFR-2 enzyme, which is crucial for angiogenesis in tumors.

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : It has also been reported to inhibit DPP-IV, an enzyme involved in glucose metabolism, suggesting potential applications in diabetes management .

- COX Enzyme Inhibition : The compound showed anti-inflammatory properties through COX inhibition, further expanding its therapeutic profile .

Molecular Interactions

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Docking Studies : Molecular docking analyses indicate that the compound binds effectively to the active sites of target enzymes and receptors, enhancing its inhibitory effects.

Case Studies

A study conducted by Zhang et al. highlighted the synthesis of quinazoline-piperazine hybrids, including derivatives similar to this compound. These compounds exhibited significant cytotoxicity against various cancer cell lines, reinforcing the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via multi-step protocols, such as coupling 6-chloroquinazolin-4-thiol with a piperidine carboxylate precursor. Key steps involve nucleophilic substitution (SNAr) under basic conditions (e.g., K2CO3/DMF) to introduce the thioether linkage . Intermediates should be characterized using HPLC-MS for purity and <sup>1</sup>H/<sup>13</sup>C NMR to confirm regioselectivity, referencing spectral data from analogous piperidine-thioquinazoline derivatives .

Q. How can researchers verify the structural integrity of this compound?

- Methodology : Use X-ray crystallography for unambiguous confirmation of the piperidine-quinazoline scaffold. For routine analysis, combine FT-IR (to identify C=O and C-S stretches) with high-resolution mass spectrometry (HRMS) . Comparative NMR studies with structurally related compounds (e.g., methyl piperidine carboxylates) can resolve ambiguities in proton assignments .

Q. What solvents and conditions are optimal for solubility and stability during storage?

- Methodology : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade in aqueous acidic/basic conditions. For long-term storage, lyophilize and store under inert gas (N2) at –20°C. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced Research Questions

Q. What reaction mechanisms govern the selectivity of thioether bond formation in derivatives of this compound?

- Methodology : The 4-position of quinazoline is electrophilic, favoring SNAr with thiol nucleophiles. Computational modeling (DFT) can predict regioselectivity, while kinetic studies under varying pH (7–10) and temperature (25–60°C) reveal activation parameters . Competing pathways (e.g., disulfide formation) are minimized by using excess piperidine-thiol and anhydrous conditions .

Q. How can researchers optimize synthetic yields while minimizing byproducts?

- Methodology : Employ Design of Experiments (DoE) to optimize reaction parameters (molar ratios, catalyst loading). For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for quinazoline functionalization improves yields >80% when using Pd(PPh3)4 and Na2CO3 in toluene/water . Purification via flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials .

Q. What strategies mitigate hydrolytic degradation of the piperidine carboxylate moiety?

- Methodology : Introduce steric hindrance (e.g., methyl groups on piperidine) or electron-withdrawing substituents to stabilize the ester bond. Stability assays in simulated physiological buffers (pH 7.4) with LC-MS monitoring identify degradation pathways. Co-solvents like PEG-400 can enhance stability in formulations .

Q. How can researchers detect and quantify trace impurities in batches?

- Methodology : Use UPLC-PDA-MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile. Compare against synthetic impurities (e.g., unreacted 6-chloroquinazoline-4-thiol) and degradation products. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.